REACTION_CXSMILES
|
O[C:2]1[C:3]2[N:11]=[C:10]([S:12][CH3:13])[N:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.C[Si](C)(C)N[Si](C)(C)C.[Cl:23][C:24]1[CH:25]=[C:26]([CH:28]=[CH:29][C:30]=1[F:31])[NH2:27].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[Cl:23][C:24]1[CH:25]=[C:26]([NH:27][C:2]2[C:3]3[N:11]=[C:10]([S:12][CH3:13])[N:9]=[CH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH:28]=[CH:29][C:30]=1[F:31] |f:3.4|
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Name
|
|
Quantity
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10 g
|
Type
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reactant
|
Smiles
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OC=1C2=C(N=CN1)C=NC(=N2)SC
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Name
|
|
Quantity
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16 mL
|
Type
|
reactant
|
Smiles
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C[Si](N[Si](C)(C)C)(C)C
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Name
|
|
Quantity
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32.5 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(N)C=CC1F
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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This compound may be obtained in the following way
|
Type
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TEMPERATURE
|
Details
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are heated
|
Type
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CUSTOM
|
Details
|
for 12 hours
|
Duration
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12 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
DISTILLATION
|
Details
|
The solvents are distilled off in a rotary evaporator
|
Type
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DISSOLUTION
|
Details
|
the residue is dissolved in methylene chloride
|
Type
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EXTRACTION
|
Details
|
the solution is extracted with 100 ml 2N sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
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DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
in a rotary evaporator the residue
|
Type
|
CUSTOM
|
Details
|
is triturated with 200 ml ether
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed several times with ether
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1F)NC=1C2=C(N=CN1)C=NC(=N2)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |